7-TFA-ap-7-Deaza-dG

Oligonucleotide Synthesis Click Chemistry Side-Product Suppression

7-TFA-ap-7-Deaza-dG (CAS 666847-77-4) is a modified 2′-deoxyguanosine derivative featuring two key structural alterations: a 7-deaza modification—replacement of the purine N7 nitrogen with a C–H group—and a trifluoroacetyl (TFA)-protected aminopropargyl (ap) side chain at the 7-position. The 7-deaza modification disrupts Hoogsteen hydrogen bonding, thereby reducing secondary-structure formation in GC-rich DNA regions without abolishing Watson-Crick base pairing.

Molecular Formula C16H16F3N5O5
Molecular Weight 415.32 g/mol
Cat. No. B10830105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-TFA-ap-7-Deaza-dG
Molecular FormulaC16H16F3N5O5
Molecular Weight415.32 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O
InChIInChI=1S/C16H16F3N5O5/c17-16(18,19)14(28)21-3-1-2-7-5-24(10-4-8(26)9(6-25)29-10)12-11(7)13(27)23-15(20)22-12/h5,8-10,25-26H,3-4,6H2,(H,21,28)(H3,20,22,23,27)/t8-,9+,10+/m0/s1
InChIKeyRDNQXASRTWMHCY-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-TFA-ap-7-Deaza-dG: A Click-Chemistry-Ready 7-Deazaguanosine Nucleoside for DNA Synthesis and Sequencing Workflows


7-TFA-ap-7-Deaza-dG (CAS 666847-77-4) is a modified 2′-deoxyguanosine derivative featuring two key structural alterations: a 7-deaza modification—replacement of the purine N7 nitrogen with a C–H group—and a trifluoroacetyl (TFA)-protected aminopropargyl (ap) side chain at the 7-position . The 7-deaza modification disrupts Hoogsteen hydrogen bonding, thereby reducing secondary-structure formation in GC-rich DNA regions without abolishing Watson-Crick base pairing [1]. The pendant alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making the compound a versatile bioorthogonal handle for fluorescent labeling, bioconjugation, and the construction of peptide-oligonucleotide conjugates [2]. As a nucleoside, it serves as a precursor for phosphoramidite-based solid-phase oligonucleotide synthesis, distinguishing it from the corresponding triphosphate form used in enzymatic incorporation. The compound is routinely supplied as a white to off-white powder with ≥97–98% purity by HPLC .

Why Unmodified dG, Simple 7-Deaza-dG, or Common Clickable Pyrimidines Cannot Replace 7-TFA-ap-7-Deaza-dG in Demanding Oligonucleotide Engineering


Generic substitution fails because 7-TFA-ap-7-Deaza-dG combines three orthogonal functional features—7-deaza electronic tuning, a masked primary amine for post-synthetic conjugation, and a 3′-OH group for chain elongation—that are not simultaneously present in any single comparator. Unmodified dG suffers from Hoogsteen-driven secondary structure in GC-rich templates, causing band compression in sequencing and failed PCR amplifications [1]. Simple 7-deaza-dG alleviates the structural problem but lacks a conjugation handle, limiting its utility to passive structural perturbation . The widely used clickable pyrimidine 5-ethynyl-dU (EtU) provides a bioorthogonal alkyne but probes only A:T base pairs and has been shown to be a substrate for base excision repair glycosylases SMUG1 and MBD4, raising concerns about metabolic instability in cellular experiments [2]. The unprotected 7-deaza-7-propargylamino-dG is susceptible to side-chain hydration during solid-phase synthesis, yielding acetyl byproducts detectable by MALDI-TOF MS; the TFA protecting group in 7-TFA-ap-7-Deaza-dG was specifically developed to suppress this side reaction [3]. The corresponding dideoxy analog (7-TFA-ap-7-Deaza-ddG) is a chain terminator and therefore incompatible with applications requiring continued polymerization [4]. The quantitative evidence below demonstrates where these differences translate into measurable, selection-relevant performance gaps.

Head-to-Head and Cross-Study Quantitative Evidence: Where 7-TFA-ap-7-Deaza-dG Demonstrates Measurable Differentiation for Procurement Decisions


Suppression of Acetyl Side-Product Formation During Solid-Phase Oligonucleotide Synthesis: TFA-Protected vs. Unprotected Alkyne-7-Deaza-dG

During solid-phase oligonucleotide synthesis, unprotected ethynyl-7-deaza-dG undergoes hydration to an acetyl derivative, as confirmed by MALDI-TOF mass spectrometry of the resulting oligonucleotides and by nucleoside analysis after enzymatic phosphodiester hydrolysis [1]. The TFA protecting group in 7-TFA-ap-7-Deaza-dG blocks this hydration. In a controlled study, ethynyl-modified oligonucleotides without silyl or TFA protection showed acetyl adduct peaks at M+42 Da in MALDI-TOF spectra, while TFA-protected or triisopropylsilyl-protected analogs yielded clean, acetyl-free full-length product [1]. This structural evidence makes TFA protection a requirement for obtaining homogeneous clickable oligonucleotides from 7-deazaguanine building blocks.

Oligonucleotide Synthesis Click Chemistry Side-Product Suppression

GC-Rich Template Amplification and Sequencing: 7-Deaza-dG Modification vs. Unmodified dG in Reducing Band Compression

In dideoxy-chain termination sequencing, substitution of dGTP with 7-deaza-dGTP resolves band compression artifacts caused by intrastrand secondary structures in GC-rich DNA [1]. Commercial technical validations demonstrate that partial substitution of dGTP with 7-deaza-dGTP effectively increases PCR output in templates exceeding 80% GC content [2]. A recent NGS-compatible enzymatic strategy confirmed that incorporating 7-deaza-dGTP during library amplification quantitatively improves GC bias, delivering sequencing quality metrics that match or exceed standard library preparation procedures, with particular improvement in AT- and GC-rich regions [3]. Because 7-TFA-ap-7-Deaza-dG contains the same 7-deaza base modification, the structural basis for this improvement—elimination of Hoogsteen pairing and consequent secondary structure—is directly transferable.

DNA Sequencing PCR Amplification GC Compression

Enzymatic Incorporation Fidelity: 7-Deaza-7-Propargylamino-dGTP vs. Unmodified dGTP with Taq DNA Polymerase

Studies on purine/7-deazapurine nucleotide mixtures demonstrate that Taq DNA polymerase accepts 7-deaza-dGTP (c7GdTP) much more efficiently than 7-deaza-dATP (c7AdTP) or 7-deaza-dITP (c7IdTP), indicating that the 7-deazaguanine base retains superior recognition by the polymerase active site relative to other 7-deazapurines [1]. While quantitative kinetic parameters (kcat/Km) for the exact TFA-protected nucleoside are not available, the triphosphate form 7-deaza-7-propargylamino-dGTP is documented as a substrate for multiple DNA polymerases including Taq and Klenow fragment, and is used for incorporation into DNA/cDNA by primer extension [2]. The critical distinction is that 7-TFA-ap-7-Deaza-dG, as a nucleoside, must be converted to the phosphoramidite for chemical synthesis rather than used directly for enzymatic incorporation; this positions it for solid-phase oligonucleotide assembly rather than polymerase-mediated labeling.

DNA Polymerase Nucleotide Analog Incorporation Kinetics

Post-Synthetic Versatility: TFA-Deprotection Yields Free Amine for Downstream Conjugation vs. Permanently Blocked or Non-Functionalized Analogs

The TFA protecting group in 7-TFA-ap-7-Deaza-dG is designed to be cleaved under mild basic conditions after oligonucleotide synthesis, unmasking a primary amine for NHS-ester, isothiocyanate, or carboxylate coupling . This creates a two-step sequential functionalization strategy: (1) CuAAC via the alkyne before TFA removal, or (2) amine-reactive conjugation after deprotection. In contrast, simple 7-deaza-dG lacks any conjugation handle entirely, and 5-ethynyl-dU offers only the alkyne for CuAAC without the orthogonal amine [1]. The dideoxy analog 7-TFA-ap-7-Deaza-ddG shares the same protection strategy but, as a chain terminator (absence of 3′-OH), cannot be incorporated into growing oligonucleotide chains during enzymatic synthesis, limiting it to 3′-terminal labeling in Sanger sequencing dye-terminator chemistry as documented in US20060281100A1 [2].

Bioconjugation Amine Labeling Oligonucleotide Functionalization

Priority Application Scenarios Where 7-TFA-ap-7-Deaza-dG Delivers Differentiated Value


Synthesis of Dual-Labeled Oligonucleotide Probes for FRET or Pull-Down Assays

Oligonucleotides requiring both a fluorescent reporter and a biotin affinity tag can be constructed by incorporating 7-TFA-ap-7-Deaza-dG at an internal position via phosphoramidite chemistry. After synthesis, CuAAC installs a fluorophore at the alkyne, and subsequent TFA deprotection exposes the amine for biotin-NHS coupling . This sequential dual labeling is not achievable with 7-deaza-dG (no handle) or 5-ethynyl-dU (single handle, A:T specific), and the chain-terminating ddG analog cannot be placed internally in an enzymatically synthesized strand [1].

GC-Rich Amplicon Sequencing Library Preparation with Internal Click Handle

For NGS library preparation from GC-rich (>70%) genomic regions, 7-TFA-ap-7-Deaza-dG can be converted to the corresponding 5′-triphosphate (7-TFA-ap-7-deaza-dGTP) for PCR incorporation. The 7-deaza base eliminates secondary-structure-induced polymerase pausing and improves coverage uniformity across GC-biased loci, as demonstrated for 7-deaza-dGTP [2]. The retained TFA-protected amine provides a post-amplification click-chemistry attachment point for sequencing adapters or indexing barcodes, combining structural amelioration with library functionalization in a single nucleotide analog.

Peptide-Oligonucleotide Conjugate (POC) Construction for Targeted Therapeutics

7-TFA-ap-7-Deaza-dG serves as a key intermediate for synthesizing peptide-oligonucleotide conjugates . The TFA-amine can be deprotected and coupled to a peptide carboxyl terminus, while the 7-deaza modification maintains base-pairing fidelity without the Hoogsteen interactions that can cause aggregation in guanine-rich sequences. This is a specific advantage over unmodified dG-based conjugates, where G-quadruplex formation can reduce bioavailability and target binding.

Thiotriphosphate Nucleotide Dye Terminator Manufacturing for Sanger Sequencing

Although the dideoxy analog (7-TFA-ap-7-Deaza-ddG) is the direct precursor for chain-terminating dye terminators as per US20060281100A1, the 2′-deoxy form (7-TFA-ap-7-Deaza-dG) is the upstream synthetic intermediate from which the ddG analog is derived via 2′,3′-dideoxygenation [3]. Procurement of the dG form thus supports in-house synthesis of both elongating and terminating building blocks, providing supply chain flexibility for sequencing reagent developers.

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